molecular formula C13H15NO4 B12584551 1-(2-Nitrophenyl)ethyl pent-4-enoate CAS No. 264258-90-4

1-(2-Nitrophenyl)ethyl pent-4-enoate

Katalognummer: B12584551
CAS-Nummer: 264258-90-4
Molekulargewicht: 249.26 g/mol
InChI-Schlüssel: HZPVGGVXRAMHEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Nitrophenyl)ethyl pent-4-enoate is an organic compound with the molecular formula C13H15NO4 It is a derivative of pentenoic acid and features a nitrophenyl group attached to an ethyl chain, which is further esterified with pent-4-enoic acid

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Nitrophenyl)ethyl pent-4-enoate typically involves the esterification of pent-4-enoic acid with 1-(2-nitrophenyl)ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of microreactor technology can provide better control over reaction conditions, leading to a more sustainable and scalable production process .

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Nitrophenyl)ethyl pent-4-enoate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases for ester hydrolysis.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Carboxylic acids or alcohols, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(2-Nitrophenyl)ethyl pent-4-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2-Nitrophenyl)ethyl pent-4-enoate involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways and exert specific effects depending on the context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 4-pentenoate: Similar ester structure but lacks the nitrophenyl group.

    1-(2-Nitrophenyl)ethanol: Similar nitrophenyl group but lacks the ester functionality.

    Pent-4-enoic acid: Similar carboxylic acid structure but lacks the nitrophenyl and ethyl groups.

Uniqueness

1-(2-Nitrophenyl)ethyl pent-4-enoate is unique due to the presence of both the nitrophenyl and pent-4-enoate groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

264258-90-4

Molekularformel

C13H15NO4

Molekulargewicht

249.26 g/mol

IUPAC-Name

1-(2-nitrophenyl)ethyl pent-4-enoate

InChI

InChI=1S/C13H15NO4/c1-3-4-9-13(15)18-10(2)11-7-5-6-8-12(11)14(16)17/h3,5-8,10H,1,4,9H2,2H3

InChI-Schlüssel

HZPVGGVXRAMHEW-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)CCC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.